Cas no 1805281-03-1 (2-(Chloromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid)

2-(Chloromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid is a fluorinated pyridine derivative with a reactive chloromethyl group and a carboxylic acid functionality, making it a versatile intermediate in organic synthesis. The presence of both trifluoromethoxy and trifluoromethyl substituents enhances its electron-withdrawing properties, which can be advantageous in the development of pharmaceuticals, agrochemicals, and specialty materials. The chloromethyl group allows for further functionalization, while the carboxylic acid provides a handle for derivatization or conjugation. This compound is particularly useful in medicinal chemistry for the design of bioactive molecules due to its unique structural features and potential to improve metabolic stability and binding affinity.
2-(Chloromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid structure
1805281-03-1 structure
Product name:2-(Chloromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid
CAS No:1805281-03-1
MF:C9H4ClF6NO3
MW:323.576382637024
CID:4812595

2-(Chloromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid
    • Inchi: 1S/C9H4ClF6NO3/c10-1-3-6(8(11,12)13)5(7(18)19)4(2-17-3)20-9(14,15)16/h2H,1H2,(H,18,19)
    • InChI Key: OLGQRAYMOGGKIO-UHFFFAOYSA-N
    • SMILES: ClCC1C(C(F)(F)F)=C(C(=O)O)C(=CN=1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 361
  • Topological Polar Surface Area: 59.4
  • XLogP3: 2.9

2-(Chloromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029080452-1g
2-(Chloromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid
1805281-03-1 97%
1g
$1,549.60 2022-04-01

2-(Chloromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid Related Literature

Additional information on 2-(Chloromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid

Research Briefing on 2-(Chloromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid (CAS: 1805281-03-1)

In recent years, the compound 2-(Chloromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid (CAS: 1805281-03-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential therapeutic implications. The compound's unique structural features, including the trifluoromethoxy and trifluoromethyl groups, make it a promising candidate for drug development, particularly in the design of enzyme inhibitors and bioactive molecules.

Recent studies have explored the synthetic routes for 2-(Chloromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid, highlighting its versatility as a building block for more complex molecules. One notable approach involves the multi-step functionalization of pyridine derivatives, where the chloromethyl group serves as a key reactive site for further modifications. Researchers have also investigated the compound's stability under various conditions, which is critical for its potential use in pharmaceutical formulations. The presence of electron-withdrawing groups, such as trifluoromethoxy and trifluoromethyl, enhances the compound's metabolic stability, a desirable property for drug candidates.

In the context of biological activity, preliminary studies suggest that 2-(Chloromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, it has been shown to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings open new avenues for the development of anti-inflammatory agents with improved efficacy and safety profiles. Additionally, the compound's potential as a precursor for the synthesis of novel agrochemicals has been explored, demonstrating its broad applicability beyond pharmaceuticals.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential off-target effects. Future research directions may include structure-activity relationship (SAR) studies to identify derivatives with enhanced selectivity and potency. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully unlock the therapeutic potential of 2-(Chloromethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid. This briefing underscores the importance of continued investigation into this compound, which holds significant promise for advancing both chemical biology and drug discovery.

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